6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with significant chemical and biological properties. Its molecular formula is C14H10BrN3, and it has a molecular weight of 300.15 g/mol. This compound is classified under the category of triazoles, specifically featuring a triazolo[4,3-a]pyridine structure with a bromine atom and a vinylphenyl substituent. It is primarily identified by its CAS number 876373-16-9 and has been studied for various applications in medicinal chemistry and material science .
The synthesis of 6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods, commonly involving cyclization reactions that incorporate the triazole moiety. One prevalent approach includes the reaction of 4-vinylphenyl hydrazine with appropriate precursors under acidic or basic conditions to facilitate the formation of the triazole ring.
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, using polar solvents like ethanol or dimethylformamide can enhance solubility and reactivity, while the use of catalysts may improve reaction rates. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine features a triazole ring fused to a pyridine ring with a bromine substituent at the sixth position and a vinylphenyl group at the third position. The presence of these functional groups contributes to its unique chemical properties.
6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine can participate in various chemical reactions typical for triazole derivatives. These include nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions due to the presence of both vinyl and aromatic functionalities.
For instance, under basic conditions, the vinyl group may undergo polymerization or addition reactions with other nucleophiles. Additionally, the bromine atom serves as a good leaving group in substitution reactions, allowing for further functionalization of the compound. Reaction conditions must be optimized to prevent side reactions that could lead to undesired products .
The mechanism of action for compounds like 6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine often involves interaction with biological targets such as enzymes or receptors. The triazole moiety can act as a bioisostere for carboxylic acids or amides in medicinal chemistry.
In studies involving similar triazole derivatives, it has been shown that they can inhibit specific kinases or enzymes involved in cancer progression or other diseases. The exact mechanism may vary depending on the target but typically involves binding to active sites or allosteric sites on proteins .
6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is typically found in solid form at room temperature. Its melting point and solubility characteristics depend on the purity and specific formulation used.
The compound exhibits typical reactivity associated with halogenated organic compounds and heterocycles. It may show moderate stability under standard laboratory conditions but should be handled with care due to potential reactivity associated with the bromine atom.
6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine has potential applications in medicinal chemistry as an anticancer agent due to its structural similarity to known kinase inhibitors. Research indicates that derivatives of this compound may exhibit anti-tumor activity against various cancer cell lines.
Additionally, its unique structure makes it a candidate for further exploration in materials science for applications in organic electronics or as a building block for more complex molecular architectures. The ongoing research into its pharmacological properties suggests further therapeutic potentials that warrant investigation in clinical settings .
CAS No.: 5953-49-1
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: